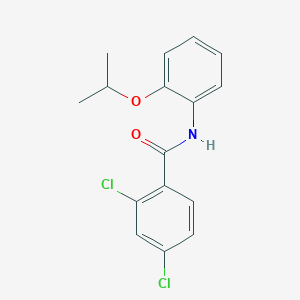

![molecular formula C12H14N6O2S B5506226 1,3,7-trimethyl-8-[(1-methyl-1H-imidazol-2-yl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5506226.png)

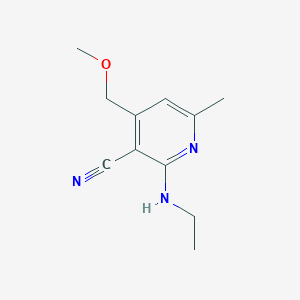

1,3,7-trimethyl-8-[(1-methyl-1H-imidazol-2-yl)thio]-3,7-dihydro-1H-purine-2,6-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Synthesis of related compounds, such as 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones, involves intramolecular alkylation processes. Precursors like 6-[(2-hydroxyethyl)amino]-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione are used, followed by hydrogenation and reaction with orthocarboxylate and mesyl chloride to produce the final compounds (Šimo, Rybár, & Alföldi, 1998).

Molecular Structure Analysis

Structural analysis of similar compounds, such as 6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-diones, involves one-step procedures using 8-halo-3,7-dihydro-1H-purine-2,6-diones and thiiranes, yielding compounds in varying yields. Such processes highlight the structural complexity and the methods used for determining molecular structures (Khaliullin & Klen, 2009).

Chemical Reactions and Properties

Chemical reactions of related compounds, like 6-purineselenyl and 8-(1,3,4-thiadiazolyl)-7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-dione derivatives, involve synthesis using spectroscopic methods (1H-NMR, 13C-NMR, MS spectrometry) for elucidating structures. Such methods are pivotal in understanding the chemical reactions and properties of complex purine derivatives (Gobouri, 2020).

科学的研究の応用

Synthesis and Biological Evaluation

Research has explored the synthesis of related compounds with potential antidepressant and anxiolytic properties. A study by Zagórska et al. (2016) synthesized derivatives with serotonin (5-HT1A/5-HT7) receptor affinity and phosphodiesterase (PDE4B and PDE10A) inhibitor activity. One compound showed potential as an antidepressant in animal models (Zagórska et al., 2016).

Mesoionic Analog Synthesis

Coburn and Taylor (1982) reported on the synthesis of mesoionic purinone analogs. These analogs, related to purine-2,8-dione, were evaluated for their properties, including hydrolytic ring-opening reactions (Coburn & Taylor, 1982).

Novel Derivative Synthesis

Šimo, Rybár, and Alföldi (1998) focused on synthesizing new derivatives, specifically 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones. This research contributes to the development of structurally varied compounds in this chemical class (Šimo, Rybár, & Alföldi, 1998).

Antiviral Activity Research

A study by Kim et al. (1978) described the synthesis of imidazo[1,2-a]-s-triazine nucleosides and their nucleotide analogs, evaluating their antiviral activities in tissue culture (Kim et al., 1978).

Ligand-Metal Complexes Study

Shaker (2011) investigated the synthesis and study of mixed ligand-metal complexes involving 1,3,7-trimethylxanthine and related compounds, characterizing their physical and chemical properties (Shaker, 2011).

Human A3 Adenosine Receptor Antagonists

Research by Baraldi et al. (2005) synthesized and evaluated novel derivatives as potent and selective human A3 adenosine receptor antagonists. This illustrates the compound's application in targeting specific receptor subtypes (Baraldi et al., 2005).

作用機序

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

将来の方向性

Nowadays, Public health problems were increasing due to AMR in drug therapy. So, there is necessary for the development of a new drug that overcomes the AMR problems . In past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs .

特性

IUPAC Name |

1,3,7-trimethyl-8-(1-methylimidazol-2-yl)sulfanylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N6O2S/c1-15-6-5-13-10(15)21-11-14-8-7(16(11)2)9(19)18(4)12(20)17(8)3/h5-6H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRGJPBXTGBFVCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SC2=NC3=C(N2C)C(=O)N(C(=O)N3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

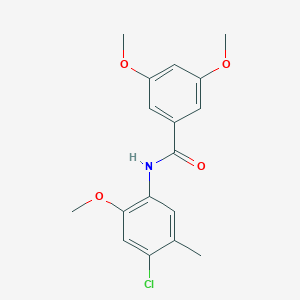

![2-methyl-4-phenyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)nicotinamide dihydrochloride](/img/structure/B5506178.png)

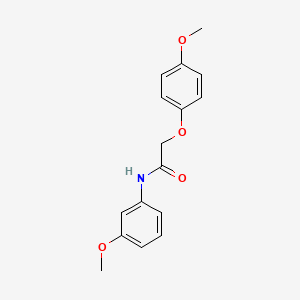

![5-[(4-amino-1-piperidinyl)carbonyl]-3-methyl-1-(2-phenylethyl)-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5506181.png)

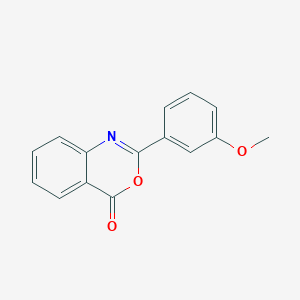

![1-[(2-methylphenoxy)acetyl]-1H-benzimidazole](/img/structure/B5506185.png)

![4-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B5506203.png)

![[2-(2-methyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt)](/img/structure/B5506206.png)

![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B5506229.png)